molecular formula C16H23N3O4 B6470486 methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate CAS No. 2640955-02-6

methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate

Cat. No.: B6470486
CAS No.: 2640955-02-6
M. Wt: 321.37 g/mol
InChI Key: YFLBQMFHMSZSAJ-UHFFFAOYSA-N
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Description

Methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate is a useful research compound. Its molecular formula is C16H23N3O4 and its molecular weight is 321.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 321.16885622 g/mol and the complexity rating of the compound is 436. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 6-(3-{[(tert-butoxy)carbonyl]amino}pyrrolidin-1-yl)pyridine-3-carboxylate is a pyridine derivative featuring a pyrrolidine moiety that has garnered attention for its potential biological activities. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group, which may influence its pharmacological properties.

Chemical Structure

The chemical formula for this compound is C16H22N4O6C_{16}H_{22}N_{4}O_{6}. Its structural representation is essential for understanding its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that compounds with pyrrolidine and pyridine structures often exhibit significant biological activities, including antiviral, antibacterial, and anticancer properties. The specific activities of this compound are still under investigation, but related compounds have shown promising results.

Antiviral Activity

A study highlighted the antiviral potential of various pyrrolidine derivatives. For instance, compounds with similar structures demonstrated activity against viruses such as the tobacco mosaic virus and herpes simplex virus (HSV). The incorporation of a pyrrolidine core has been linked to enhanced antiviral efficacy, suggesting that this compound could exhibit similar properties .

Antibacterial Activity

Pyrrolidine derivatives have also been evaluated for their antibacterial activity. In vitro studies have shown that certain pyrrolidine-based compounds possess significant antimicrobial effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL . While specific data on this compound is limited, its structural analogs suggest potential in this area.

Case Studies and Research Findings

  • Antiviral Studies : A series of pyrrolidine derivatives were synthesized and tested for their antiviral activities. The results indicated that modifications to the pyrrolidine ring could significantly enhance activity against various viral strains .
  • Antibacterial Evaluations : In a comparative study, several pyrrolidine derivatives were assessed for their antibacterial properties, demonstrating superior efficacy compared to traditional antibiotics such as ciprofloxacin .
  • Mechanistic Insights : Research into the mechanisms of action revealed that these compounds might interfere with viral replication processes or bacterial cell wall synthesis, although specific pathways for this compound remain to be elucidated .

Data Tables

Biological Activity Target Organism MIC (μg/mL) Reference
AntiviralTobacco Mosaic Virus500
AntiviralHerpes Simplex VirusVaries
AntibacterialStaphylococcus aureus3.12 - 12.5
AntibacterialEscherichia coli2 - 10

Properties

IUPAC Name

methyl 6-[3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidin-1-yl]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N3O4/c1-16(2,3)23-15(21)18-12-7-8-19(10-12)13-6-5-11(9-17-13)14(20)22-4/h5-6,9,12H,7-8,10H2,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFLBQMFHMSZSAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C1)C2=NC=C(C=C2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.